3-Amino-4-hydroxy-5-methoxybenzoic acid
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Overview
Description
3-Amino-4-hydroxy-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation Reaction: One method involves the oxidation of p-cresol with hydrogen peroxide in the presence of a base to yield 3-amino-4-hydroxy-5-methoxybenzoic acid.
Double Bond Oxidation: Another method involves the oxidation of p-cresol with peroxy alcohols, such as peroxyethanol, to produce the desired compound.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the amino group, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-hydroxy-5-methoxybenzoic acid involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Amino-5-methoxybenzoic acid: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities.
4-Amino-3-methoxybenzoic acid: The position of the amino and methoxy groups is different, potentially altering its chemical properties and biological activity.
Uniqueness: 3-Amino-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both hydroxy and methoxy groups on the benzene ring provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-4-hydroxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,9H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLOPJCGAMGGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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